1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S and a molecular weight of 232.72 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with two methyl groups at the 2 and 4 positions of the phenyl ring.
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-dimethylphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles interacting with the compound .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the methyl substitutions on the phenyl ring, leading to different reactivity and applications.
Toluene-4-sulfonyl chloride: Contains a single methyl group at the 4 position, resulting in distinct chemical properties and uses.
Methanesulfonyl chloride: A simpler structure with no aromatic ring, used in different contexts compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C10H13ClO2S |
---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-7-4-5-10(8(2)6-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |
InChI Key |
WWGMOOSNPUEZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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